molecular formula C15H27N5O2 B2566077 Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate CAS No. 1691085-72-9

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate

Cat. No.: B2566077
CAS No.: 1691085-72-9
M. Wt: 309.414
InChI Key: SDUSUDNDFMYELH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the piperazine ring: The pyrazole derivative is then reacted with piperazine in the presence of a suitable base.

    Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Final coupling: The protected pyrazole-piperazine intermediate is then coupled with the aminomethyl group under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features a phenyl group instead of a pyrazole moiety.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: Similar to the target compound but with a phenyl group instead of a dimethylpyrazole group.

Uniqueness

The uniqueness of tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate lies in its combination of a pyrazole ring with a piperazine backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2/c1-11-12(10-16)13(18(5)17-11)19-6-8-20(9-7-19)14(21)22-15(2,3)4/h6-10,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUSUDNDFMYELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN)N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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